molecular formula C7H6N4O2 B2360358 6-Methoxypyridine-3-carbonyl azide CAS No. 2305252-29-1

6-Methoxypyridine-3-carbonyl azide

Cat. No. B2360358
CAS RN: 2305252-29-1
M. Wt: 178.151
InChI Key: RPGSWCOJOTXRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyridine-3-carbonyl azide is a compound that is used for pharmaceutical testing . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .


Synthesis Analysis

The synthesis of azido-containing carbonyl compounds like 6-Methoxypyridine-3-carbonyl azide involves the formation of phosphazide from azides and di (tert-butyl) (4- (dimethylamino)phenyl)phosphine (Amphos). This enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .


Chemical Reactions Analysis

Azido-containing carbonyl compounds can undergo nucleophilic transformations. The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . Organic azides can also be reduced to primary amines, liberating N2 in the process .

Scientific Research Applications

Catalytic Carbonylative Polymerizations

6-Methoxypyridine-3-carbonyl azide plays a role in the catalytic carbonylative polymerizations of heterocycles, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s. This process is facilitated by the combination of specific catalysts and closely resembling mechanistic hypotheses (Liu & Jia, 2004).

Cytotoxic Activity Assessment

In the field of medicinal chemistry, derivatives of 2-methoxypyridine-3-carbonitrile, closely related to 6-methoxypyridine-3-carbonyl azide, have been synthesized and shown to exhibit promising antiproliferative effects against various cancer cell lines, demonstrating potential in cancer research (Al‐Refai et al., 2019).

Application in Osteoporosis Treatment

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a compound structurally related to 6-methoxypyridine-3-carbonyl azide, has been identified as a potent antagonist of the alpha(v)beta(3) receptor, with implications for the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Fluorescence High-Performance Liquid Chromatography

Compounds like 7-methoxycoumarin-3-carbonyl azides, which include the 6-methoxypyridine-3-carbonyl azide moiety, have been developed as highly sensitive fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enhancing the detection and analysis of various substances (Takadate et al., 1985).

Synthesis of Lycopodium Alkaloids

In organic chemistry, methoxypyridines, including 6-methoxypyridine-3-carbonyl azide, are used as masked pyridones in the synthesis of Lycopodium alkaloids, such as lycoposerramine R. This showcases their utility in complex organic syntheses (Bisai & Sarpong, 2010).

Mechanism of Action

The azide ion (N3-) is a great nucleophile and can be extremely useful for forming C-N bonds in nucleophilic substitution reactions . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides .

Future Directions

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . This has generated concern among researchers in synthesizing a variety of pyridine derivatives .

properties

IUPAC Name

6-methoxypyridine-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGSWCOJOTXRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.